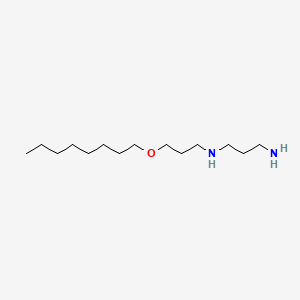

N-(3-(Octyloxy)propyl)propane-1,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(Octyloxy)propyl)propane-1,3-diamine is an organic compound with the molecular formula C14H32N2O. It is a diamine derivative, characterized by the presence of an octyloxy group attached to the propyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Octyloxy)propyl)propane-1,3-diamine typically involves the reaction of 3-chloropropylamine with octanol in the presence of a base to form the intermediate 3-(octyloxy)propylamine. This intermediate is then reacted with acrylonitrile to form the corresponding nitrile, which is subsequently hydrogenated to yield the desired diamine. The reaction conditions often include the use of catalysts such as Raney nickel and hydrogen gas under high pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and fixed bed reactors are commonly used to ensure high yield and purity. The process involves strict control of temperature, pressure, and reaction time to optimize the production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-(Octyloxy)propyl)propane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The diamine can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

N-(3-(Octyloxy)propyl)propane-1,3-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is utilized in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: The diamine is employed in the production of surfactants, lubricants, and other industrial chemicals .

Mécanisme D'action

The mechanism of action of N-(3-(Octyloxy)propyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(n-Propyl)-1,3-propanediamine

- N-Oleyl-1,3-propanediamine

- 1,3-Propanediamine

Uniqueness

N-(3-(Octyloxy)propyl)propane-1,3-diamine is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties, such as surfactant production and membrane studies .

Activité Biologique

N-(3-(Octyloxy)propyl)propane-1,3-diamine, also known by its chemical formula C13H29N2O, is a compound with significant biological activity. This article provides a comprehensive overview of its properties, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : C13H29N2O

- Molecular Weight : 229.39 g/mol

- Density : 0.874 g/cm³

- Solubility : Soluble in water, ethanol, and 2-propanol

Biological Activity

This compound exhibits various biological activities that can be categorized as follows:

1. Antimicrobial Properties

Research indicates that this compound has notable antimicrobial activity. It acts as a bactericide and is effective against a range of pathogens. For instance, studies have shown that it can inhibit the growth of Escherichia coli and Staphylococcus aureus, two common bacterial strains associated with infections.

2. Surface Activity

The compound demonstrates high surface activity, which allows it to function effectively as a surfactant. This property is crucial in applications such as:

- Foaming Agents : It reduces surface tension in liquid systems, facilitating foam formation.

- Coating Additives : Enhances the properties of coatings by improving adhesion and durability.

3. Corrosion Inhibition

This compound has been identified as an effective corrosion inhibitor for metals. Its mechanism involves forming a protective layer on metal surfaces, thereby reducing oxidation and degradation.

Toxicological Profile

While the compound exhibits beneficial biological activities, it is essential to consider its safety profile:

- Acute Toxicity : Studies indicate that the median lethal dose (LD50) for this compound is approximately 3570 mg/kg in Wistar rats, suggesting moderate toxicity upon ingestion.

- Irritation Potential : Skin contact may cause irritation; however, extensive studies are needed to fully assess its dermal toxicity.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5% (v/v).

Case Study 2: Application in Coatings

In an industrial application study, this compound was incorporated into a polymeric coating formulation. The coated surfaces exhibited enhanced resistance to corrosion and improved mechanical properties compared to control samples without the additive.

Summary Table of Biological Activities

Propriétés

Numéro CAS |

68123-06-8 |

|---|---|

Formule moléculaire |

C14H32N2O |

Poids moléculaire |

244.42 g/mol |

Nom IUPAC |

N'-(3-octoxypropyl)propane-1,3-diamine |

InChI |

InChI=1S/C14H32N2O/c1-2-3-4-5-6-7-13-17-14-9-12-16-11-8-10-15/h16H,2-15H2,1H3 |

Clé InChI |

PLVXZTCCPYSWNN-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCOCCCNCCCN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.